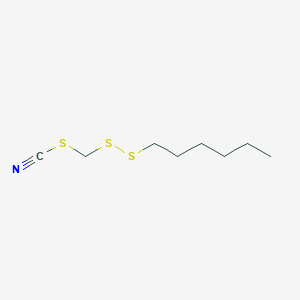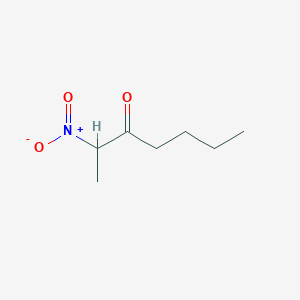
2-Nitroheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroheptan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the direct nitration using nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Aminoheptan-3-one.
Substitution: Various substituted heptan-3-one derivatives.
Applications De Recherche Scientifique
2-Nitroheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Nitroheptan-3-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Nitrohexan-3-one: Similar structure but with one less carbon atom.
2-Nitrooctan-3-one: Similar structure but with one more carbon atom.
3-Nitroheptan-2-one: Isomer with the nitro and ketone groups at different positions.
Uniqueness: 2-Nitroheptan-3-one is unique due to its specific chain length and the position of the nitro and ketone groups. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61097-75-4 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-nitroheptan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
QSNVMWSIOMKKJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


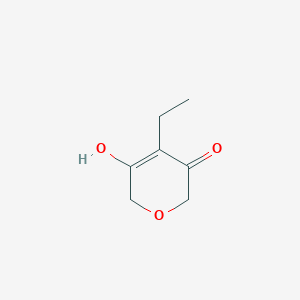
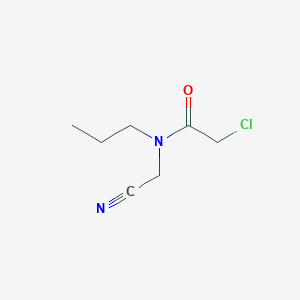
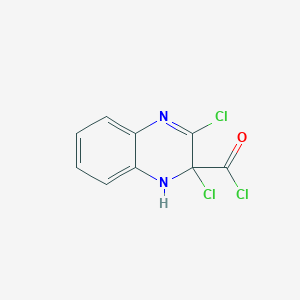

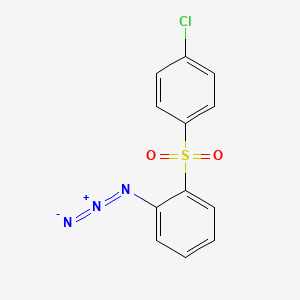
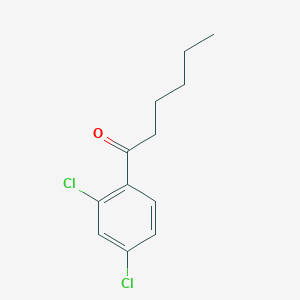

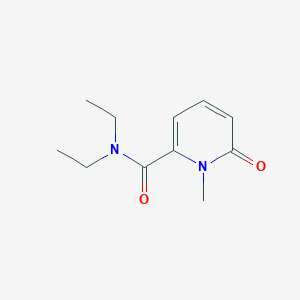
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
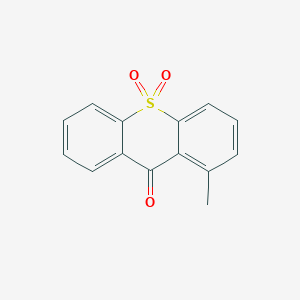
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

